SL 0101-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

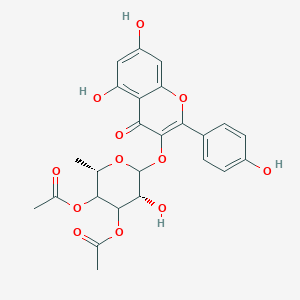

[(2S,5R)-4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3/t10-,20+,21?,24?,25?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZSDJHGMAEGZ-JEAFIYPQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(C([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of SL-0101-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-0101-1 is a naturally derived small molecule that has garnered significant interest in the field of oncology research for its specific inhibitory action on the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. This technical guide provides an in-depth overview of the mechanism of action of SL-0101-1, detailing its molecular target, signaling pathways, and cellular effects. The information presented herein is a synthesis of key findings from peer-reviewed scientific literature, intended to support further research and drug development efforts.

Core Mechanism of Action: Selective RSK Inhibition

SL-0101-1, a kaempferol glycoside isolated from the tropical plant Forsteronia refracta, functions as a cell-permeable, reversible, and ATP-competitive inhibitor of RSK.[1] Its primary mechanism of action is the selective inhibition of the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[2][3] This specificity is a key attribute, as SL-0101-1 does not significantly inhibit the activity of upstream kinases in the signaling cascade, such as MEK, Raf, and PKC.[4][5]

The binding of SL-0101-1 to the NTKD of RSK prevents the phosphorylation of downstream RSK substrates, thereby modulating cellular processes such as proliferation and survival.[2] This targeted inhibition has been shown to be particularly effective in cancer cells that exhibit a dependency on the RSK signaling pathway.

Signaling Pathway of SL-0101-1 Action

The following diagram illustrates the established signaling pathway and the point of intervention for SL-0101-1.

Caption: The MAPK/ERK signaling cascade leading to RSK activation and the inhibitory effect of SL-0101-1.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SL-0101-1.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value | ATP Concentration | Reference |

| RSK2 | IC50 | 89 nM | 100 µM | [1][2] |

| RSK1/2 | Ki | 1 µM | Not Specified | [1] |

Table 2: Cellular Activity in MCF-7 Human Breast Cancer Cells

| Parameter | Concentration | Effect | Reference |

| Inhibition of Proliferation | 100 µM | Significant inhibition of cell growth | [3] |

| Cell Cycle Arrest | 100 µM | Induces a block in the G1 phase | [1][3][4] |

| Effect on Normal Cells (MCF-10A) | Up to 100 µM | No significant effect on proliferation | [3][4] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the mechanism of action of SL-0101-1.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of SL-0101-1 on RSK activity.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human RSK2 enzyme is purified. A suitable substrate, such as S6 peptide, is prepared in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Inhibitor Preparation: SL-0101-1 is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP (e.g., 100 µM) to a mixture containing the RSK2 enzyme, S6 peptide substrate, and varying concentrations of SL-0101-1 or DMSO vehicle control.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This is typically done using a method such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MCF-7 Cells)

Objective: To assess the effect of SL-0101-1 on the proliferation of cancer cells.

Protocol:

-

Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of SL-0101-1 or a DMSO vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or a fluorescence-based assay like RealTime-Glo™. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the concentration of SL-0101-1 that inhibits cell growth by 50% (GI50) is calculated.

Cell Cycle Analysis

Objective: To determine the effect of SL-0101-1 on cell cycle progression.

Protocol:

-

Cell Treatment: MCF-7 cells are treated with SL-0101-1 (e.g., 100 µM) or a DMSO vehicle control for a specific duration (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software.

Logical Workflow for Target Validation and Compound Screening

The following diagram outlines a typical workflow for identifying and validating a specific kinase inhibitor like SL-0101-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

Unveiling SL 0101-1: A Potent and Selective RSK Inhibitor from a Natural Source

A deep dive into the discovery, natural origins, and biochemical characterization of SL 0101-1, a novel kaempferol glycoside with significant potential in cancer research and drug development.

Executive Summary

This compound is a naturally occurring small molecule that has emerged as a highly selective and potent inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. Isolated from the tropical plant Forsteronia refracta, this kaempferol glycoside has demonstrated significant anti-proliferative effects in cancer cell lines, positioning it as a valuable tool for studying RSK-mediated signaling pathways and as a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, detailed experimental protocols for its isolation and characterization, and its effects on cellular signaling pathways.

Discovery and Natural Source

This compound was identified through a screening program of natural product extracts for their ability to inhibit RSK2, a key downstream effector of the Ras-MEK-ERK signaling pathway.[1] The compound was isolated from the leaves and twigs of Forsteronia refracta, a plant belonging to the Apocynaceae family, native to the rainforests of South America.[2][3][4][5] The discovery of this compound highlighted the potential of natural products as a rich source of novel and specific kinase inhibitors.

Physicochemical and Biological Properties

This compound is a kaempferol 3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside).[5] Its chemical and biological properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₄O₁₂ | |

| Molecular Weight | 516.46 g/mol | |

| CAS Number | 77307-50-7 | [6] |

| Appearance | Not specified in reviewed literature | |

| Solubility | Soluble in DMSO |

Table 2: In Vitro Biological Activity of this compound

| Target | Assay Type | IC₅₀ | Kᵢ | Reference(s) |

| RSK2 | Kinase Assay | 89 nM | - | [6][7][8] |

| RSK1/2 | Kinase Assay | - | 1 µM | [3][4] |

Experimental Protocols

Isolation of this compound from Forsteronia refracta

The following is a generalized protocol based on typical natural product isolation procedures, as the specific, detailed protocol from the primary literature was not available in the public domain.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of the atoms. While the raw spectral data is not publicly available, published chemical shifts for similar kaempferol glycosides would have been used for comparison and confirmation.

In Vitro RSK2 Kinase Assay

The inhibitory activity of this compound against RSK2 is typically determined using an in vitro kinase assay.[2][9][10]

MCF-7 Cell Proliferation Assay

The anti-proliferative effects of this compound are often evaluated using the MCF-7 human breast cancer cell line.[1][5][8][11][12]

Mechanism of Action and Signaling Pathways

This compound is a selective, ATP-competitive inhibitor of the N-terminal kinase domain of RSK1 and RSK2.[3][4] RSK is a downstream effector of the Ras/mitogen-activated protein kinase (MAPK) pathway. By inhibiting RSK, this compound can modulate the phosphorylation of various downstream substrates involved in cell proliferation, survival, and motility.[1] This includes transcription factors such as cAMP response element-binding protein (CREB) and c-Fos.[13][14][15][16][17]

Conclusion

This compound represents a significant discovery in the field of kinase inhibitors. Its natural origin, high selectivity for RSK, and demonstrated anti-proliferative activity make it an invaluable research tool and a promising scaffold for the development of new cancer therapies. Further investigation into its in vivo efficacy and safety profile, along with the development of synthetic analogs with improved pharmacokinetic properties, will be crucial in translating the potential of this natural product into clinical applications.

References

- 1. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 2. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | RSK inhibitor | Hello Bio [hellobio.com]

- 7. RSK Promotes Prostate Cancer Progression in Bone through ING3, CKAP2 and PTK6-mediated Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mcf7.com [mcf7.com]

- 9. promega.com [promega.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The transcription factors CREB and c-Fos play key roles in NCAM-mediated neuritogenesis in PC12-E2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Activation of the CREB/c-Fos Pathway during Long-Term Synaptic Plasticity in the Cerebellum Granular Layer [frontiersin.org]

- 15. CREB phosphorylation and c-Fos expression in the hippocampus of rats during acquisition and recall of a socially transmitted food preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced CREB phosphorylation and changes in c-Fos and FRA expression in striatum accompany amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asu.elsevierpure.com [asu.elsevierpure.com]

Introduction: SL 0101-1, a Selective RSK Inhibitor

An In-depth Technical Guide to the Structure-Activity Relationship of SL 0101-1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound, a pioneering inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. It details the molecular features critical for its inhibitory activity, summarizes quantitative data, outlines key experimental protocols, and visualizes the complex biological and experimental workflows involved in its study.

This compound is a naturally occurring acetylated flavonol glycoside isolated from the tropical plant Forsteronia refracta.[1] It has garnered significant attention as the first identified specific, cell-permeable, and reversible inhibitor of the RSK family of serine/threonine kinases.[2][3] RSK proteins are key downstream effectors of the Ras-MEK-ERK signaling pathway, which is frequently hyperactivated in various human cancers.[4][5] By targeting RSK, this compound presents a valuable chemical probe and a promising pharmacophore for the development of novel anti-cancer therapeutics.[6][7]

This compound acts as an ATP-competitive inhibitor that selectively targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2 in the nanomolar range, without significantly affecting upstream kinases like MEK, Raf, or PKC.[1][3][8] Its ability to impair the growth of cancer cells, such as the MCF-7 human breast cancer line, while having no effect on normal breast epithelial cells (MCF-10A), highlights its therapeutic potential.[1][9][10] However, challenges such as a high effective concentration (EC50) in cell-based assays compared to its in vitro potency (IC50), poor pharmacokinetic properties, and a short biological half-life have driven extensive SAR studies to develop improved analogues.[1][8][11]

Core Structure and Mechanism of Action

The chemical structure of this compound is kaempferol 3-O-(3'',4''-di-O-acetyl-α-l-rhamnopyranoside).[6] Its inhibitory action relies on binding to a unique pocket in the RSK NTKD. This binding site, which overlaps with the ATP-binding site, is formed by a significant structural rearrangement of the kinase's N-lobe, conferring specificity.[8]

The interaction is stabilized by hydrogen bonds between the phenolic hydroxyl groups of the kaempferol backbone and the protein.[8] SAR studies have systematically dissected the contribution of each part of the molecule—the kaempferol aglycone, the rhamnose sugar, and its acetyl groups—to both potency and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the key quantitative data from SAR studies on this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | ATP Concentration | Notes |

| RSK1/2 | IC50 | 89 nM | 100 µM | Selective for RSK1/2 over other AGC kinases.[1] |

| RSK2 | IC50 | 90 nM | 10 µM | Potent inhibition in kinase assays.[1] |

| RSK1/2 | Ki | 1 µM | N/A | Demonstrates competitive inhibition.[2][8] |

| RSK3/4 | Activity | No Inhibition | N/A | SL0101 does not inhibit RSK3 and RSK4 isoforms.[4] |

| MCF-7 Cells | EC50 | ~50 µM | N/A | Significantly higher concentration needed in cells, suggesting permeability or stability issues.[1] |

Table 2: Structure-Activity Relationship of Key this compound Analogues

| Analogue/Modification | Target | Parameter | Value | Key Finding |

| This compound (Parent) | RSK2 | IC50 | 392 nM (10 µM ATP) | Baseline compound for comparison.[1] |

| MCF-7 Cells | IC50 | 50 µM | Baseline cellular activity.[1] | |

| C5″ n-propyl SL0101 | RSK2 | IC50 | 183 nM (10 µM ATP) | ~2-fold improvement in vitro potency.[1] |

| MCF-7 Cells | IC50 | 8 µM | ~5-fold improvement in cellular potency.[1] | |

| O-methylated Hydroxyls | RSK | Activity | No Inhibition | Confirms the necessity of hydroxyl groups as hydrogen bond donors for binding.[8] |

| De-acylated Rhamnose | RSK | Selectivity | Decreased | Acylation of the rhamnose is essential for maintaining selectivity in intact cells.[6][7] |

| l-cyclitol analogues | RSK2 | Activity | Similar to SL0101 | Resistant to hydrolysis but not specific for RSK in cell-based assays.[11] |

| d-cyclitol analogues | RSK2 | Activity | No Inhibition | Demonstrates the critical role of sugar stereochemistry.[11] |

| 4"-n-propyl-carbamate | RSK2 | Binding | Highly Stable | Modification that confers high stability to the inhibitor-RSK2 complex, but not RSK1.[4] |

Key Structural Determinants of Activity

Analysis of the available data reveals several critical features of the this compound pharmacophore:

-

Kaempferol Hydroxyl Groups: The hydroxyl groups at the 4′, 5, and 7 positions of the kaempferol ring are essential for high-affinity interaction with RSK.[6][7] These groups act as hydrogen bond donors, anchoring the inhibitor in its binding pocket.[8]

-

Rhamnose Acylation: The 3'' and 4''-di-O-acetyl groups on the rhamnose moiety are crucial for maintaining selectivity for RSK within cells.[6][7] Their removal leads to a loss of specific activity. However, these ester linkages are susceptible to hydrolysis by ubiquitous intracellular esterases, which contributes to the compound's limited efficacy in cellular environments.[6][7]

-

Glycosidic Bond Stability: The glycosidic linkage is prone to acid-catalyzed hydrolysis, resulting in a short biological half-life.[11] This liability prompted the design of carbasugar (cyclitol) analogues to enhance stability, although these early versions struggled to maintain cellular specificity.[11]

-

Rhamnose C5" Position: Modifications at this position have proven fruitful. The addition of an n-propyl group at C5" led to an analogue with a two-fold increase in in vitro potency and a five-fold enhancement in cell-based assays, demonstrating that this position is amenable to substitution for improved affinity and cellular uptake.[1]

Signaling Pathways and Experimental Workflows

The Ras/ERK/RSK Signaling Pathway

This compound inhibits the final kinase in the Ras/ERK cascade. This pathway is a central regulator of cell proliferation, survival, and differentiation. Extracellular signals like growth factors activate cell surface receptors, triggering a phosphorylation cascade that ultimately activates RSK. Activated RSK then phosphorylates a host of cytoplasmic and nuclear substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of a potent and selective inhibitor of p90 Rsk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are RSK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Structural basis for the activity of the RSK-specific inhibitor, SL0101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | RSK | Tocris Bioscience [tocris.com]

- 10. adooq.com [adooq.com]

- 11. Item - Synthesis and StructureâActivity Relationship Study of 5a-Carbasugar Analogues of SL0101 - American Chemical Society - Figshare [acs.figshare.com]

The Ribosomal S6 Kinase (RSK) Signaling Pathway: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that play a pivotal role in signal transduction, regulating a multitude of cellular processes including cell growth, proliferation, survival, and motility.[1] As downstream effectors of the Ras/ERK (Extracellular signal-regulated kinase) signaling pathway, RSKs are implicated in various physiological and pathological conditions, most notably in cancer, making them a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the core components of the RSK signaling pathway, its activation mechanisms, downstream substrates, and its multifaceted roles in cellular function and disease. Furthermore, this guide furnishes detailed protocols for key experimental methodologies essential for the investigation of RSK signaling and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction to the Ribosomal S6 Kinase Family

The RSK family is comprised of two main subfamilies: the 90 kDa ribosomal S6 kinases (p90RSK) and the 70 kDa ribosomal S6 kinases (p70S6K).[4] In vertebrates, the p90RSK family includes four isoforms: RSK1, RSK2, RSK3, and RSK4.[1] These isoforms share a high degree of structural homology, characterized by the presence of two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[5] The p70S6K family includes S6K1 and S6K2, which are key effectors of the mTOR signaling pathway.[6] This guide will primarily focus on the p90RSK family, which is directly activated by the MAPK/ERK pathway.[4]

Dysregulation of RSK signaling is frequently observed in various human cancers, where it can promote tumor growth, metastasis, and resistance to therapy.[3][7] For instance, hyperactive RSK signaling is found in several cancers and supports cell transformation and tumor growth.[7] Notably, mutations in the RPS6KA3 gene, which encodes RSK2, are the cause of Coffin-Lowry syndrome, a rare X-linked genetic disorder characterized by intellectual and developmental disabilities.

The Core Signaling Pathway: Activation and Downstream Effectors

The activation of RSK is a multi-step process initiated by extracellular signals such as growth factors, which activate receptor tyrosine kinases and subsequently the Ras/ERK signaling cascade.

RSK Activation Mechanism

Upon stimulation by mitogens, the Ras/ERK pathway is activated, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then directly phosphorylates RSK on multiple residues. This initiates a cascade of phosphorylation events, including autophosphorylation, which culminates in the full activation of RSK's kinase activity.[5] The NTKD is responsible for phosphorylating exogenous substrates, while the CTKD's primary role is to autophosphorylate the linker region, which in turn facilitates the activation of the NTKD by PDK1.[5]

Downstream Substrates and Cellular Functions

Once activated, RSK phosphorylates a diverse array of substrates in both the cytoplasm and the nucleus, thereby regulating a wide range of cellular processes.

-

Transcription Factors: RSK can translocate to the nucleus and phosphorylate several transcription factors, including CREB (cAMP response element-binding protein) at Ser133, c-Fos, and the estrogen receptor-α (ERα).[4][8] This leads to the regulation of gene expression programs that control cell proliferation, survival, and differentiation.

-

Cell Cycle Regulators: RSK influences cell cycle progression by phosphorylating proteins such as the tumor suppressor p27Kip1, promoting its cytoplasmic localization and degradation.[9]

-

Survival Proteins: RSK promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.[9]

-

Cytoskeletal Proteins: RSK2 has been shown to regulate cell adhesion and motility by phosphorylating Filamin A (FLNa).[3]

-

Translation Machinery: As their name suggests, RSKs can phosphorylate ribosomal protein S6 (rpS6), a component of the 40S ribosomal subunit, although the precise functional consequence of this phosphorylation is still under investigation.[6]

Quantitative Data on RSK Signaling

The following tables summarize key quantitative data related to the RSK signaling pathway, compiled from various studies.

Table 1: Key Phosphorylation Sites in Human RSK1 Activation

| Phosphorylation Site | Upstream Kinase | Function |

| Thr359/Ser363 | ERK1/2 | Initial activation |

| Ser380 | RSK1 (autophosphorylation) | Creates docking site for PDK1 |

| Ser221 | PDK1 | Full activation of NTKD |

| Thr573 | ERK1/2 | Activation of CTKD |

Data compiled from multiple sources.[6][9][10]

Table 2: Examples of RSK Substrates and Phosphorylation Sites

| Substrate | Phosphorylation Site | Cellular Function |

| CREB | Ser133 | Gene transcription |

| c-Fos | Ser362 | Gene transcription |

| Bad | Ser112 | Inhibition of apoptosis |

| Filamin A (FLNa) | Ser2152 | Regulation of cell adhesion |

| p27Kip1 | Thr198 | Cell cycle progression |

| rpS6 | Ser235/236 | Translation (proposed) |

Data compiled from multiple sources.[3][8][9]

Key Experimental Protocols for Studying RSK Signaling

Investigating the RSK signaling pathway requires a combination of biochemical and cell-based assays. Below are detailed protocols for some of the most common and crucial experiments.

Western Blotting for Phospho-RSK

This protocol is designed to detect the phosphorylation status of RSK, which is indicative of its activation state.

Methodology:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with stimuli (e.g., growth factors) as required.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11][12]

-

Incubate the membrane with a primary antibody specific for phosphorylated RSK (e.g., anti-phospho-RSK (Ser380)) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody against total RSK.

-

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of RSK on a given substrate.

Methodology:

-

Immunoprecipitation of RSK (optional, for endogenous kinase):

-

Incubate cell lysate with an anti-RSK antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated RSK or use purified recombinant RSK in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Add a purified substrate (e.g., GST-S6 fusion protein) and ATP (often including γ-³²P-ATP for radioactive detection or using non-radioactive methods like ADP-Glo™).[13][14]

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and autoradiography (for ³²P) or by Western blot using a phospho-specific antibody against the substrate.[13]

-

GST Pull-Down Assay for Protein-Protein Interactions

This in vitro technique is used to identify or confirm interactions between RSK and other proteins.[15]

Methodology:

-

Preparation of Bait Protein:

-

Express a GST-fusion protein of your "bait" protein (e.g., GST-RSK) in E. coli and purify it.

-

-

Immobilization of Bait:

-

Incubate the purified GST-bait protein with glutathione-agarose beads to immobilize it.

-

-

Incubation with Prey:

-

Prepare a cell lysate containing the potential "prey" proteins.

-

Incubate the lysate with the bait-bound beads for several hours to overnight at 4°C.

-

-

Washing:

-

Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using a high concentration of reduced glutathione or a low pH buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, or by Western blot using an antibody against the suspected interacting protein. For discovery of novel interactors, the eluted proteins can be identified by mass spectrometry.[16]

-

RSK in Disease and as a Therapeutic Target

The central role of RSK in promoting cell proliferation and survival has made it an attractive target for cancer therapy.[17] Elevated RSK activity has been documented in a variety of cancers, including breast, prostate, and lung cancer, often correlating with poor prognosis.[17] Several small molecule inhibitors of RSK have been developed and are currently being evaluated in preclinical and clinical studies.[3] These inhibitors typically target the ATP-binding pocket of one or both of the kinase domains.[3] The development of isoform-specific RSK inhibitors is an active area of research, as the different RSK isoforms can have non-redundant and even opposing functions in certain contexts.

Conclusion

The Ribosomal S6 Kinase signaling pathway is a critical regulator of fundamental cellular processes, and its dysregulation is a hallmark of several human diseases, particularly cancer. A thorough understanding of the molecular mechanisms governing RSK activation and its downstream effects is paramount for the development of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of RSK signaling and to advance the discovery of effective RSK-targeted therapies.

References

- 1. MAP kinase mediated activation of RSK1 and MK2 substrate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p90 Ribosomal S6 Kinase 1 (RSK1) and the Catalytic Subunit of Protein Kinase A (PKA) Compete for Binding the Pseudosubstrate Region of PKAR1α: ROLE IN THE REGULATION OF PKA AND RSK1 ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A stepwise and digital pattern of RSK phosphorylation determines the outcome of thymic selection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 16. Defining the role of the RSK isoforms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective Targeting of RSK Isoforms in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Downstream Signaling Targets of SL 0101-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), has emerged as a critical tool for dissecting the intricate signaling pathways governed by this family of serine/threonine kinases. This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, detailing its mechanism of action and the experimental evidence supporting its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their investigations. Through the inhibition of RSK, this compound modulates a cascade of downstream effectors, impacting fundamental cellular processes including cell proliferation, survival, and gene expression, making it a valuable agent in cancer research and beyond.

Introduction

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Comprising four isoforms in humans (RSK1-4), these kinases play a pivotal role in regulating diverse cellular functions. This compound is a cell-permeable, selective, and reversible ATP-competitive inhibitor of RSK, with a reported IC50 of 89 nM for RSK2.[2][3] It specifically targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2, without significantly affecting upstream kinases such as MEK or Raf. This specificity makes this compound an invaluable pharmacological tool to elucidate the downstream signaling pathways regulated by RSK.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for binding to the N-terminal kinase domain (NTKD) of RSK. The NTKD is responsible for phosphorylating the majority of RSK substrates. By blocking this domain, this compound effectively prevents the downstream signaling events mediated by RSK.

Key Downstream Signaling Targets and Cellular Effects

Inhibition of RSK by this compound leads to the modulation of several key downstream signaling pathways and cellular processes.

Inhibition of Cell Proliferation and Cell Cycle Arrest

A primary and well-documented effect of this compound is the inhibition of cancer cell proliferation.[1][2] This is notably observed in MCF-7 human breast cancer cells, where this compound induces a cell cycle block in the G1 phase.[2] In contrast, it has been shown to have no effect on the proliferation of normal human breast cell lines.[3]

Quantitative Data: Cell Cycle Analysis of MCF-7 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (Control) | 48.9 | 39.4 | 11.6 |

| This compound (10 µM) | Increased | Decreased | No significant change |

Note: Specific percentage values for this compound treatment require direct extraction from the primary literature (Smith et al., 2005), which is not fully accessible in the provided search results. The table reflects the qualitative description of a G1 arrest.

Modulation of Transcription Factors

RSK is known to phosphorylate and regulate the activity of several transcription factors, thereby influencing gene expression programs critical for cell growth and survival.

-

CREB (cAMP response element-binding protein): RSK can phosphorylate CREB at Ser133, a key event for its activation and subsequent transcription of target genes, including the proto-oncogene c-fos.[4][5] Inhibition of RSK by this compound is expected to attenuate CREB-mediated transcription.

-

c-Fos: The expression of the immediate early gene c-fos is often used as a marker for neuronal activation and is partly regulated by CREB.[4][6] By inhibiting the upstream kinase RSK, this compound can indirectly suppress the induction of c-fos.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[7][8][9] Some studies suggest a potential role for RSK in modulating NF-κB activity, indicating that this compound could have an impact on this pathway.

Regulation of Protein Synthesis

RSK plays a role in the regulation of protein synthesis through the phosphorylation of downstream targets involved in the translational machinery.

-

Ribosomal Protein S6 (rpS6): rpS6 is a component of the 40S ribosomal subunit, and its phosphorylation is associated with an increase in the translation of a specific subset of mRNAs. While p70S6K is the primary kinase responsible for rpS6 phosphorylation, RSK can also contribute to this process.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to study the effects of this compound.

Cell Culture and Proliferation Assay

Cell Line: MCF-7 (human breast adenocarcinoma)

Protocol:

-

Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 0.01 mg/mL bovine insulin, 1.5 g/L sodium bicarbonate, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate.[10]

-

Seed 1.5 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 atmosphere.[11]

-

Treat cells with varying concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) for 72 hours.[11]

-

Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Calculate the half-maximal growth inhibitory concentration (GI50).

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of downstream targets such as CREB and rpS6.

Protocol:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours to reduce basal kinase activity.

-

Pre-treat cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the MAPK/RSK pathway.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated target (e.g., anti-phospho-CREB Ser133) and the total protein as a loading control, overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

In Vitro RSK2 Kinase Assay

Objective: To directly measure the inhibitory activity of this compound on RSK2.

Protocol:

-

Perform the kinase reaction in a buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

-

To a final volume of 25 µL, add purified active RSK2 enzyme, the substrate (e.g., a specific peptide or protein like GST-S6), and varying concentrations of this compound.

-

Initiate the reaction by adding ATP (containing [γ-32P]ATP for radioactive detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity to determine the IC50 of this compound.

Visualizations of Signaling Pathways and Workflows

Conclusion

This compound is a potent and selective inhibitor of RSK, making it an indispensable tool for elucidating the complex downstream signaling networks regulated by this kinase family. Its ability to inhibit cancer cell proliferation by inducing G1 cell cycle arrest, coupled with its influence on key transcription factors and the protein synthesis machinery, highlights the therapeutic potential of targeting the RSK pathway. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the multifaceted roles of RSK in cellular physiology and disease.

References

- 1. The PKARIα Subunit of Protein Kinase A Modulates the Activation of p90RSK1 and Its Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Frontiers | Activation of the CREB/c-Fos Pathway during Long-Term Synaptic Plasticity in the Cerebellum Granular Layer [frontiersin.org]

- 6. L-Type Ca(2+) channels are essential for glutamate-mediated CREB phosphorylation and c-fos gene expression in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. JCI Insight - Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD [insight.jci.org]

- 10. mcf7.com [mcf7.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Impact of SL 0101-1 on the MAPK/ERK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL 0101-1 is a selective, cell-permeable, and reversible inhibitor of p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that act as downstream effectors of the MAPK/ERK signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the MAPK/ERK pathway, and its potential as a therapeutic agent, particularly in oncology. The document summarizes key quantitative data, details experimental protocols for studying its activity, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to this compound

This compound is a kaempferol glycoside originally isolated from the tropical plant Forsteronia refracta.[1][2][3] It has been identified as a potent and selective inhibitor of RSK, with a reported half-maximal inhibitory concentration (IC50) of 89 nM for RSK2.[1][4][5][6] Notably, this compound exhibits selectivity for RSK over upstream kinases in the MAPK/ERK pathway, such as MEK and Raf, making it a valuable tool for dissecting the specific roles of RSK in cellular processes.[2][4][7]

Mechanism of Action

This compound exerts its inhibitory effect on the MAPK/ERK pathway by directly targeting RSK. The MAPK/ERK pathway is a highly conserved signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[8][9] The canonical pathway involves the activation of Ras, which in turn activates Raf, MEK, and finally ERK. Activated ERK then phosphorylates a variety of downstream targets, including RSK.

This compound acts downstream of ERK by inhibiting the kinase activity of RSK.[10] By doing so, it prevents the phosphorylation of RSK substrates, thereby modulating the cellular processes regulated by this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 | Ki | Assay Conditions | Reference |

| RSK2 | 89 nM | 1 µM | --- | [1][4][5][6] |

| RSK1 | Not specified | 1 µM | --- | [1] |

Table 2: Cellular Effects

| Cell Line | Effect | Concentration | Reference |

| MCF-7 (human breast cancer) | Inhibition of proliferation | 100 µM | [2] |

| MCF-7 (human breast cancer) | G1 phase cell cycle arrest | 100 µM | [2] |

| Normal breast cell line | No effect on growth | Not specified | [4][6] |

| HeLa-T-PFK1G | Promoted PFK1 assemblies in ~77% of cells | 10 µM | [11] |

| Rat myocardial tissue | Blocked the slow force response to stretch | 10 µM | [12][13] |

Experimental Protocols

This section provides an overview of common experimental protocols used to characterize the effects of this compound.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on RSK activity.

Protocol:

-

Reagents: Recombinant active RSK2 enzyme, a suitable substrate (e.g., S6 peptide), ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods), this compound at various concentrations, and kinase assay buffer.

-

Procedure:

-

Incubate the RSK2 enzyme with varying concentrations of this compound in the kinase assay buffer for a predetermined time (e.g., 10-30 minutes) at 30°C.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or boiling in SDS-PAGE sample buffer).

-

Detect the phosphorylated substrate. This can be done by autoradiography if using γ-32P-ATP, or by using a phosphospecific antibody in an ELISA or Western blot format.

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound | RSK inhibitor | Hello Bio [hellobio.com]

- 6. adooq.com [adooq.com]

- 7. This compound | RSK | Tocris Bioscience [tocris.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. scbt.com [scbt.com]

- 11. biorxiv.org [biorxiv.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

SL 0101-1: A Technical Guide to a Selective RSK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on SL 0101-1, a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its use in research settings.

Core Compound Data

This compound is a potent and selective inhibitor of RSK1 and RSK2, making it a valuable tool for studying the roles of these kinases in cellular signaling pathways.[1] Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 77307-50-7 | |

| Molecular Weight | 516.46 g/mol | |

| Molecular Formula | C₂₅H₂₄O₁₂ | |

| Synonyms | SL0101 | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective, cell-permeable, and ATP-competitive inhibitor of the N-terminal kinase domain of RSK1 and RSK2.[1] It exhibits a high degree of selectivity for RSK over other kinases. RSK isoforms are key downstream effectors of the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is crucial in regulating a multitude of cellular processes, including cell proliferation, survival, growth, and motility.[1][2]

The inhibition of RSK by this compound blocks the phosphorylation of downstream substrates, thereby modulating gene transcription and mRNA translation, which can lead to cell cycle arrest and inhibition of cell proliferation.[1][2]

Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro RSK2 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of RSK2 in a cell-free system.

Materials:

-

Active RSK2 enzyme

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Synthetic peptide substrate (e.g., KRRRLSSLRA) at 1 mg/mL in water

-

ATP Stock Solution (10 mM)

-

γ-³²P-ATP

-

This compound stock solution (in DMSO)

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare a kinase reaction mixture containing Kinase Assay Buffer, the desired concentration of active RSK2 enzyme, and the synthetic peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and γ-³²P-ATP (final ATP concentration typically 10-100 µM).[3]

-

Incubate the reaction at 30°C for 15-30 minutes.[3]

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value of this compound.

MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) or DMSO (vehicle control) for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of RSK Pathway Inhibition

This technique is used to detect changes in the phosphorylation state of RSK and its downstream targets upon treatment with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RSK (Ser380), anti-total RSK, and antibodies against downstream targets like phospho-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate MCF-7 cells and treat with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK (Ser380)) overnight at 4°C.[4]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RSK or a loading control protein like GAPDH or β-actin.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-p90RSK (Ser380) Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols: SL 0101-1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL 0101-1 is a potent and selective, cell-permeable inhibitor of p90 ribosomal S6 kinase (RSK).[1][2][3][4] Specifically, it targets the N-terminal kinase domain of RSK1 and RSK2, acting as a reversible, ATP-competitive inhibitor.[3][5] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound and its analogs against RSK2. Additionally, it includes a summary of reported inhibitory concentrations and a schematic of the relevant signaling pathway.

Data Presentation

The inhibitory activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes key quantitative data for this compound.

| Compound | Target Kinase | IC50 (nM) | Ki (µM) | Notes |

| This compound | RSK2 | 89 | 1 | ATP-competitive inhibitor.[1][2][3] |

| This compound | RSK1 | - | - | Also inhibits RSK1.[5] |

| Ketone analog 9 | RSK2 | 252 | - | A more potent analog of this compound.[6] |

| Analog 11 | RSK2 | 869 | - | An analog with similar potency to this compound.[6] |

| Analog 13 | RSK2 | 493 | - | An analog with similar potency to this compound.[6] |

| Analog 14 | RSK2 | 356 | - | An analog with similar potency to this compound.[6] |

Signaling Pathway

This compound inhibits the RSK signaling cascade, which is a critical downstream component of the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and motility.

Figure 1: Simplified signaling pathway showing the inhibition of RSK by this compound.

Experimental Protocols

This section details two common methods for performing an in vitro kinase assay to determine the inhibitory potential of this compound against RSK2: a radiometric assay and a luminescence-based assay.

Experimental Workflow

The general workflow for an in vitro kinase assay to test an inhibitor like this compound is outlined below.

Figure 2: General experimental workflow for an in vitro kinase assay.

Protocol 1: Radiometric Filter Binding Assay

This method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific peptide substrate.

Materials:

-

Active RSK2 Enzyme: Recombinant, purified RSK2.

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions.

-

Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA. Add 0.25 mM DTT just before use.[2][6]

-

Peptide Substrate: A synthetic peptide such as KRRRLSSLRA.[2][6] Prepare a stock solution (e.g., 1 mg/mL in water).

-

[γ-³²P]ATP or [γ-³³P]ATP: Specific activity >3000 Ci/mmol.

-

Cold ATP: Prepare a stock solution (e.g., 10 mM).

-

Phosphocellulose Paper (P81): For capturing the phosphorylated substrate.

-

1% Phosphoric Acid: For washing the phosphocellulose paper.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, for each reaction, combine:

-

10 µL of diluted active RSK2 enzyme.

-

5 µL of the peptide substrate solution.

-

1 µL of this compound dilution (or DMSO for control).

-

4 µL of Kinase Assay Buffer.

-

-

Pre-incubation: Gently mix and pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the Kinase Reaction: Add 5 µL of the ATP mix (containing both cold ATP and [γ-³²P]ATP or [γ-³³P]ATP to achieve a final desired concentration, e.g., 100 µM).

-

Incubation: Incubate the reaction for 30 minutes at 30°C.

-

Stop the Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Washing: Wash the P81 paper strips three times for 5 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Detection: Place the washed P81 paper strips into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This commercially available assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Active RSK2 Enzyme: Recombinant, purified RSK2.

-

This compound: Prepare a stock solution and serial dilutions in DMSO.

-

Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]

-

Peptide Substrate: RSK peptide substrate (e.g., from a commercial kit or the same as in Protocol 1).

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well low-volume white plates.

-

Luminometer.

Procedure:

-

Prepare Reagents: Dilute the enzyme, substrate, ATP, and this compound in the Kinase Buffer.

-

Set Up the Reaction Plate: In a 384-well plate, add the following to each well:

-

1 µL of this compound dilution (or 5% DMSO for control).

-

2 µL of diluted RSK2 enzyme.

-

2 µL of the substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.

References

- 1. promega.com [promega.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. france.promega.com [france.promega.com]

Application Notes and Protocols: SL0101-1 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL0101-1 is a cell-permeable, selective, and reversible inhibitor of p90 ribosomal S6 kinase (RSK).[1][2] Isolated from the tropical plant Forsteronia refracta, this kaempferol glycoside acts as an ATP-competitive inhibitor, primarily targeting the N-terminal kinase domain of RSK1 and RSK2.[1][3] Its demonstrated ability to selectively inhibit cancer cell proliferation while sparing normal cells makes it a valuable tool for cancer research and a potential lead compound for therapeutic development.[4][5]

These application notes provide comprehensive protocols for utilizing SL0101-1 in cell culture, including determining optimal concentrations, assessing effects on cell viability and cell cycle, and analyzing its impact on intracellular signaling pathways.

Mechanism of Action

SL0101-1 exerts its biological effects by specifically inhibiting the activity of RSK1 and RSK2, downstream effectors of the MAPK/ERK signaling pathway.[6] The in vitro IC50 for RSK2 is 89 nM, with a Ki of 1 µM for RSK1/2.[1][7] By blocking RSK, SL0101-1 prevents the phosphorylation of numerous downstream substrates involved in cell proliferation, survival, and motility.[6][8] Notably, it has been shown to induce a G1 phase cell cycle block in cancer cells such as the human breast cancer cell line MCF-7.[1][5] While highly selective for RSK, some studies suggest potential off-target effects on the mTORC1 signaling pathway, which should be considered during experimental design.[9]

Data Presentation: Efficacy of SL0101-1

The following table summarizes the reported concentrations and inhibitory effects of SL0101-1 in various contexts.

| Parameter | Cell Line / Target | Concentration / IC50 | Reference |

| Biochemical IC50 | RSK2 | 89 nM | [1][2][7] |

| Binding Affinity (Ki) | RSK1/2 | 1 µM | [1] |

| Cell Proliferation IC50 | MCF-7 (Breast Cancer) | 45.6 µM | |

| Effective Concentration | MCF-7 (Breast Cancer) | 100 µM (induces G1 arrest) | [10] |

| Effective Concentration | Angiotensin II-induced cell proliferation | 30 µM (attenuates proliferation) | [10] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of SL0101-1 on a given cell line and to establish the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

SL0101-1 stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or SDS solution)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of SL0101-1 in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Remove the overnight medium from the cells and add 100 µL of the SL0101-1 dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the SL0101-1 concentration to determine the IC50 value.

Western Blot Analysis of RSK Substrate Phosphorylation

This protocol allows for the assessment of SL0101-1's inhibitory effect on the RSK signaling pathway by examining the phosphorylation status of known RSK substrates.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

SL0101-1 stock solution (dissolved in DMSO)

-

6-well plates or larger culture dishes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RSK substrate (RxxS/T), anti-total RSK, anti-GAPDH or β-actin)[14]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of SL0101-1 (and a vehicle control) for a specified time. In some experimental setups, cells are serum-starved prior to treatment and then stimulated with a growth factor (e.g., EGF or PMA) to activate the MAPK/RSK pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK substrate) overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and develop the blot using a chemiluminescent substrate. h. Image the blot using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein or a loading control.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of SL0101-1 on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

SL0101-1 stock solution (dissolved in DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15][16]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of SL0101-1 and a vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes.[16]

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[16] Discard the ethanol and wash the cell pellet twice with PBS.[16] Resuspend the pellet in PI staining solution.[16]

-

Incubation: Incubate the cells in the staining solution for 5-10 minutes at room temperature in the dark.[16]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[15]

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of SL0101-1 Action

Caption: SL0101-1 inhibits the MAPK/ERK signaling pathway.

Experimental Workflow for Determining SL0101-1 Efficacy

Caption: Workflow for assessing SL0101-1's effects in cell culture.

Logical Relationship of SL0101-1 Inhibition

Caption: Inhibition of RSK by SL0101-1 disrupts cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. researchgate.net [researchgate.net]

- 4. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.imrpress.com [article.imrpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay [protocols.io]

- 14. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Application Notes and Protocols: SL 0101-1 for the Inhibition of p-RSK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), in Western blot protocols to study the phosphorylation of RSK (p-RSK). Detailed methodologies for sample preparation, Western blotting, and data interpretation are presented, alongside a summary of key quantitative data and a visual representation of the relevant signaling pathway and experimental workflow.

Introduction

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1][2] RSK is a key downstream effector of the MAPK/ERK signaling cascade.[1] this compound is a cell-permeable and selective inhibitor of RSK, making it a valuable tool for investigating the physiological and pathological functions of the RSK signaling pathway.[3][4] Western blotting is a widely used technique to detect and quantify the phosphorylation status of RSK, providing insights into the efficacy and mechanism of action of inhibitors like this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in studying p-RSK.

| Parameter | Value | Source |

| This compound IC50 for RSK2 | 89 nM | [4][5] |

| This compound Ki for RSK1/2 | 1 µM | [4] |

| Effective Concentration in Cell Culture | 1 µM - 100 µM | [4][6][7][8][9] |

| p-RSK (Ser380) Primary Antibody Dilution (WB) | 1:500 - 1:2000 | [10][11] |

| Secondary Antibody Dilution (WB) | 1:1000 - 1:20,000 | [12][13] |

Experimental Protocols

Western Blot Protocol for p-RSK Detection

This protocol outlines the steps for treating cells with this compound and subsequently detecting the phosphorylation of RSK at Serine 380 (a common phosphorylation site) via Western blot.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) for the appropriate duration (e.g., 4-5 hours).[7][8] Include a vehicle-treated control (e.g., DMSO).

-

To induce RSK phosphorylation, stimulate cells with a growth factor (e.g., EGF or TPA) for 15-30 minutes before harvesting.[14]

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[12]

-

Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of the lysate using a protein assay such as the BCA assay.

4. SDS-PAGE:

-